Cas no 31706-23-7 (Ethyl 2-bromo-3-nitrobenzoate)
Ethyl 2-bromo-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-3-nitrobenzoate
- 2-Bromo-3-nitrobenzoic acid ethyl ester
- 2-BROMO-3-NITRO-BENZOIC ACID ETHYL ESTER,
- 2-Brom-3-nitrobenzoesaeureaethylester
- 2-Bromo-3-nitro-benzoic acid ethyl ester
- 31706-23-7
- DTXSID70395652
- CL8511
- AKOS015889956
- CS-0138968
- FT-0638987
- A930010
- Benzoic acid, 2-bromo-3-nitro-, ethyl ester
- SB36551
- SCHEMBL2977262
- AS-46039
- A23082
- MFCD00024177
- AM82975
- WTNZOABLVURCTP-UHFFFAOYSA-N
- DB-007473
- Ethyl2-bromo-3-nitrobenzoate
-
- MDL: MFCD00024177
- Inchi: 1S/C9H8BrNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3
- InChI Key: WTNZOABLVURCTP-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C(=O)OCC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 272.96400
- Monoisotopic Mass: 272.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1A^2
- XLogP3: 2.7
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.594
- Melting Point: No data available
- Boiling Point: 314 ºC
- Flash Point: 144 ºC
- Refractive Index: 1.576
- PSA: 72.12000
- LogP: 3.05720
- Vapor Pressure: No data available
Ethyl 2-bromo-3-nitrobenzoate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
Ethyl 2-bromo-3-nitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 2-bromo-3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM160178-5g |
2-Bromo-3-nitro-benzoic acid ethyl ester |
31706-23-7 | 95% | 5g |
$619 | 2021-06-16 | |
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Ethyl 2-bromo-3-nitrobenzoate |
31706-23-7 | 95% | 5g |
$695.10 | 2023-09-02 | |
| TRC | E900843-25mg |
Ethyl 2-bromo-3-nitrobenzoate |
31706-23-7 | 25mg |
$69.00 | 2023-05-18 | ||
| TRC | E900843-50mg |
Ethyl 2-bromo-3-nitrobenzoate |
31706-23-7 | 50mg |
$98.00 | 2023-05-18 | ||
| TRC | E900843-100mg |
Ethyl 2-bromo-3-nitrobenzoate |
31706-23-7 | 100mg |
$150.00 | 2023-05-18 | ||
| TRC | E900843-250mg |
Ethyl 2-bromo-3-nitrobenzoate |
31706-23-7 | 250mg |
$270.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E857587-1g |
Ethyl 2-bromo-3-nitrobenzoate |
31706-23-7 | ≥97% | 1g |
¥171.00 | 2022-01-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0197-1g |
2-Bromo-3-nitro-benzoic acid ethyl ester |
31706-23-7 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0197-5g |
2-Bromo-3-nitro-benzoic acid ethyl ester |
31706-23-7 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
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2-Bromo-3-nitro-benzoic acid ethyl ester |
31706-23-7 | 96% | 500mg |
4655.75CNY | 2021-05-08 |
Ethyl 2-bromo-3-nitrobenzoate Suppliers
Ethyl 2-bromo-3-nitrobenzoate Related Literature
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1. Heterocyclic rearrangements. Part XIII. The conversion of a nitro-2,1-benzisoxazole into an acylbenzofurazan, and some unsuccessful rearrangements and oxygen transfer reactionsA. J. Boulton,I. J. Fletcher,A. R. Katritzky J. Chem. Soc. C 1971 1193
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic Halides
Additional information on Ethyl 2-bromo-3-nitrobenzoate
Ethyl 2-bromo-3-nitrobenzoate (CAS No. 31706-23-7): A Versatile Building Block in Modern Organic Synthesis and Medicinal Chemistry
Ethyl 2-bromo-3-nitrobenzoate, a substituted ester derivative of benzoic acid with the CAS No. 31706-23-7, has emerged as a pivotal medicinal chemistry intermediate due to its unique structural features. This compound, characterized by the 2-bromo and 3-nitro functional groups on the aromatic ring, exhibits remarkable reactivity in a range of organic transformations. Recent studies in organic synthesis have highlighted its role as a key precursor in the development of novel pharmaceutical agents, particularly in the field of heterocyclic compound synthesis and fluorescent probe design. The ethyl ester functionality further enhances its solubility and stability, making it an ideal candidate for drug discovery campaigns and bioconjugation reactions.
The nitro group in Ethyl 2-bromo-3-nitrobenzoate serves as a powerful electron-withdrawing substituent, which significantly influences the electronic properties of the aromatic ring. This characteristic has been exploited in recent electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position. A 2023 study published in Organic Letters demonstrated that Ethyl 2-bromo-3-nitrobenzoate acts as an efficient precursor for the synthesis of quinazoline derivatives, a class of heterocycles with well-documented antitumor activity. The researchers employed a one-pot hydrogenation and coupling reaction protocol, achieving high yields of substituted quinazolines with high regioselectivity.
The bromo substituent at the 2-position of Ethyl 2-bromo-3-nitrobenzoate provides a halogen atom that can be readily converted into various functional groups via cross-coupling reactions. Recent advances in transition metal catalysis, particularly Suzuki-Miyaura coupling and Stille coupling, have enabled the transformation of the bromine atom into aryl and alkyl groups. A 2024 publication in ACS Catalysis reported the use of Ethyl 2-bromo-3-nitrobenzoate in the synthesis of biaryl compounds, which are core structural motifs in many selective kinase inhibitors. The study emphasized the compound's compatibility with mild reaction conditions and its high functional group tolerance, making it a valuable building block in fragment-based drug discovery.
One of the most promising applications of Ethyl 2-bromo-3-nitrobenzoate lies in the development of fluorescent molecular probes for bioimaging and cellular sensing. The nitro group can be reduced to an amino group, which can then be conjugated to fluorophores or targeting ligands. A 2023 review in Chemical Reviews highlighted the role of Ethyl 2-bromo-3-nitrobenzoate in the design of nitroaromatic-based sensors for metal ion detection. The compound's redox activity and photophysical properties have been leveraged to create turn-on and turn-off fluorescent probes, which are crucial tools in analytical chemistry and biomedical research.
The ethyl ester functionality of Ethyl 2-bromo-3-nitrobenzoate also plays a critical role in its biocompatibility and metabolic stability. In pharmacokinetic studies, this compound has been shown to exhibit moderate lipophilicity, which is advantageous for drug delivery and targeting specific tissues. A 2024 study in Journal of Medicinal Chemistry demonstrated that Ethyl 2-bromo-3-nitrobenzoate can be derivatized into prodrugs with enhanced solubility and improved oral bioavailability. The researchers used ester hydrolysis and amino acid coupling strategies to generate peptide conjugates, which showed promising results in in vitro and in vivo models of protein kinase inhibition.
Moreover, the electronic effects of the nitro group and the steric bulk of the ethyl ester have been utilized in asymmetric synthesis and chiral catalyst design. A 2023 paper in Angewandte Chemie reported the use of Ethyl 2-bromo-3-nitrobenzoate as a chiral auxiliary in the synthesis of enantioenriched compounds. The study employed a chiral Brønsted acid catalyst to achieve high enantioselectivity in a Diels-Alder reaction, highlighting the compound's versatility in stereocontrolled transformations.
Looking ahead, ongoing research on Ethyl 2-bromo-3-nitrobenzoate continues to uncover new applications in materials science and nanochemistry. Its electrochemical properties have been explored for use in organic electronics, where the nitro group acts as a redox-active site. A 2024 study in Advanced Materials described the synthesis of conjugated polymers incorporating Ethyl 2-bromo-3-nitrobenzoate units, which exhibited excellent charge transport properties and stability under ambient conditions. These findings open new avenues for the application of this compound in flexible electronics and photovoltaic devices.
In conclusion, Ethyl 2-bromo-3-nitrobenzoate stands out as a versatile and powerful reagent in modern organic synthesis, pharmaceutical development, and materials engineering. Its unique combination of electronic effects, stereochemical properties, and biocompatibility makes it an invaluable tool for scientists across multiple disciplines. As research on this compound progresses, it is anticipated that even more innovative applications will be discovered, further cementing its importance in the scientific community.
Ethyl 2-Bromo-3-Nitrobenzoate: A Versatile Building Block in Modern Chemistry Overview Ethyl 2-bromo-3-nitrobenzoate is a multifunctional organic compound that has emerged as a key reagent in various fields of chemistry, including organic synthesis, pharmaceutical development, materials science, and bioimaging. Its unique combination of functional groups—the nitro group, bromine atom, and ethyl ester—endows it with a wide range of reactivity and applicability, making it an invaluable tool in scientific research. --- ### 1. Structural Features and Reactivity - Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can participate in electrophilic aromatic substitution reactions, redox processes, and conjugation with other functional groups. - Bromine Atom (-Br): The bromine atom is a good leaving group, making the compound a suitable substrate for nucleophilic substitution reactions, such as SNAr (nucleophilic aromatic substitution) and coupling reactions in cross-coupling methodologies (e.g., Suzuki, Buchwald–Hartwig). - Ethyl Ester (-COOCH₂CH₃): The ester group provides biocompatibility and modifiability. It can be hydrolyzed to the corresponding carboxylic acid or further derivatized into amides, anilides, or prodrugs. --- ### 2. Applications in Organic Synthesis - Cross-Coupling Reactions: The bromine atom in ethyl 2-bromo-3-nitrobenzoate can be used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate substituted aromatic compounds. These reactions are essential in the synthesis of pharmaceuticals and fine chemicals. - Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. This property is exploited in the synthesis of substituted anilines, which are intermediates in the production of dyes, pharmaceuticals, and agrochemicals. - Asymmetric Synthesis: Ethyl 2-bromo-3-nitrobenzoate has been used as a chiral auxiliary in asymmetric synthesis. It can be incorporated into chiral catalysts or employed in enantioselective Diels-Alder reactions, enabling the preparation of enantioenriched compounds with high stereoselectivity. --- ### 3. Applications in Pharmaceutical Development - Prodrug Design: The ethyl ester can be hydrolyzed in vivo to release the corresponding carboxylic acid, which can then be conjugated to amino acids or peptides to form prodrugs. These prodrugs exhibit improved solubility, stability, and bioavailability, making them attractive for drug delivery. - Fluorescent Molecular Probes: The nitro group can be reduced to an amino group, which can be used to conjugate with fluorophores or targeting ligands. These probes are used in bioimaging and cellular sensing, enabling the detection of metal ions, enzymes, or other biomolecules in real-time. - Kinase Inhibitors: The compound has been used in the development of protein kinase inhibitors, which are critical in the treatment of cancers and other diseases. The nitro group can be replaced with pharmacophoric groups to enhance biological activity. --- ### 4. Applications in Materials Science and Nanotechnology - Conjugated Polymers: The nitro group's redox activity and the ester functionality have been utilized in the synthesis of conjugated polymers with excellent charge transport properties. These materials are used in organic electronics, such as flexible displays and photovoltaic cells. - Organic Electronics: The compound's electrochemical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and transistors, where its ability to participate in charge transfer processes is crucial. --- ### 5. Biocompatibility and Safety - The ethyl ester group contributes to the biocompatibility of the compound, making it suitable for applications in drug delivery and bioimaging. - The nitro group, while reactive, is generally non-toxic in low concentrations, and its reduction products are metabolizable in biological systems. --- ### 6. Conclusion Ethyl 2-bromo-3-nitrobenzoate is a versatile and powerful reagent that bridges the fields of organic synthesis, pharmaceutical development, and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, and its biocompatibility and reactivity make it an invaluable tool for scientists across multiple disciplines. As research continues to advance, it is expected that even more innovative applications of this compound will be discovered, further solidifying its importance in the scientific community. --- Future Outlook With ongoing research into green chemistry, biodegradable materials, and precision medicine, ethyl 2-bromo-3-nitrobenzoate is poised to play an even greater role in the development of sustainable and high-performance materials, targeted therapeutics, and advanced electronic devices.31706-23-7 (Ethyl 2-bromo-3-nitrobenzoate) Related Products
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